2-[2-(Benzyloxy)propan-2-yl]oxirane
Description
2-[2-(Benzyloxy)propan-2-yl]oxirane is an epoxide (oxirane) derivative characterized by a benzyloxy group attached to a branched propan-2-yl moiety, which is further linked to the three-membered oxirane ring. This compound’s structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
112482-34-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-phenylmethoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-12(2,11-9-13-11)14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
PCEDLEKUEZEDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)propan-2-yl]oxirane typically involves the reaction of benzyl alcohol with an appropriate epoxide precursor under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with an epoxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of 2-[2-(Benzyloxy)propan-2-yl]oxirane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)propan-2-yl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the epoxide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Diols.
Substitution: Benzyl-substituted products or epoxide ring-opened products.
Scientific Research Applications
2-[2-(Benzyloxy)propan-2-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)propan-2-yl]oxirane involves the reactivity of its functional groups. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Key Observations:
Polymerization Potential:
- DGEBA Comparison : DGEBA, a benchmark epoxy resin, undergoes rapid cross-linking with amines or anhydrides due to its two oxirane groups . The target compound’s single oxirane and bulky benzyloxy group may limit its use in high-performance resins but could enable controlled polymerization for specialty coatings.
- Synthetic Routes: describes epoxide synthesis via reaction of phenolic intermediates with (R)-2-(chloromethyl)oxirane, suggesting analogous methods for the target compound . The benzyloxy group may act as a protecting group, enabling selective deprotection in multi-step syntheses .
Thermal and Chemical Stability
- Thermal Degradation: DGEBA’s bisphenol A backbone provides thermal stability up to 300°C .
- Hydrolytic Stability : The benzyloxy group’s susceptibility to acid-catalyzed hydrolysis could limit the compound’s use in aqueous environments compared to aliphatic epoxides like 2-[4-(propan-2-yl)phenyl]oxirane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
